![molecular formula C16H10F3O6S- B14373587 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate CAS No. 90880-61-8](/img/structure/B14373587.png)
4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate is an organic compound characterized by the presence of trifluoroethoxy, carbonyl, benzene, and sulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-sulfobenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent to form the ester linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate involves its interaction with molecular targets through its functional groups. The trifluoroethoxy group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoic acid
- 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}phenol
- 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}aniline
Uniqueness
Compared to similar compounds, 4-{4-[(2,2,2-Trifluoroethoxy)carbonyl]benzene-1-sulfonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoroethoxy group enhances its stability and resistance to metabolic degradation, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
90880-61-8 |
|---|---|
Molekularformel |
C16H10F3O6S- |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
4-[4-(2,2,2-trifluoroethoxycarbonyl)phenyl]sulfonylbenzoate |
InChI |
InChI=1S/C16H11F3O6S/c17-16(18,19)9-25-15(22)11-3-7-13(8-4-11)26(23,24)12-5-1-10(2-6-12)14(20)21/h1-8H,9H2,(H,20,21)/p-1 |
InChI-Schlüssel |
WZLVHSLJKBJDDP-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)C(=O)OCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


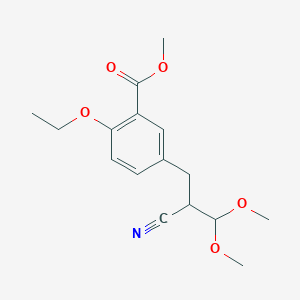
![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)

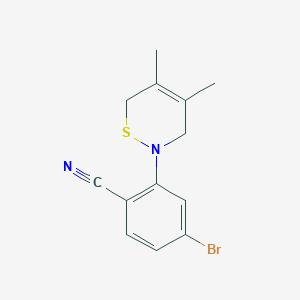
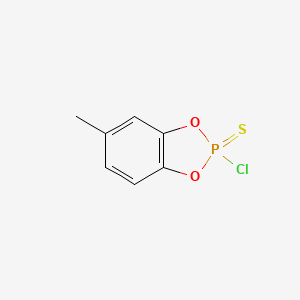
![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)
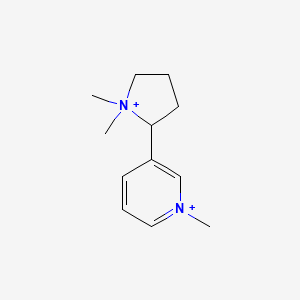

![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)
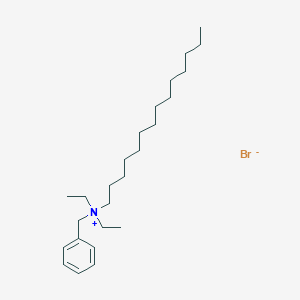

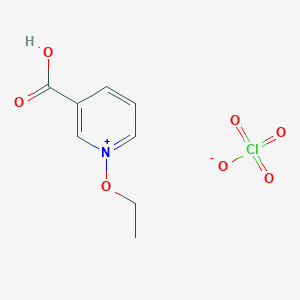
-lambda~5~-phosphanethione](/img/structure/B14373572.png)

